1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
The compound “1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenyl group, an isopropyl group, and a prop-2-yn-1-ylthio group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like copper(I) catalyzed azide-alkyne cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like FTIR, 1H, 13C-NMR and HRMS are often used to examine the structure of synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The presence of the pyrazolo[3,4-d]pyridazine core, the fluorophenyl group, the isopropyl group, and the prop-2-yn-1-ylthio group could make it participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Molecular Interactions
The chemical compound 1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine, part of the broader class of fluorinated pyrazoles and pyrazolo[3,4-d]pyridazine derivatives, has been a focus of research for its potential applications in medicinal chemistry. Fluorinated pyrazoles are of interest due to their properties as building blocks in the synthesis of bioactive molecules, with studies demonstrating methodologies for generating 3-amino-4-fluoropyrazoles and other related derivatives (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011). These compounds offer functional groups that allow further chemical transformations, making them versatile for drug development and other applications in synthetic and medicinal chemistry.
Biological Activities and Antimicrobial Properties
Research into the biological activities of fluorophenyl pyrazolo[3,4-d]pyridazine derivatives has shown promising results in various areas, including anticancer, anti-inflammatory, and antimicrobial activities. The exploration of these compounds in drug discovery is driven by their potential to inhibit key enzymes or interact with biological targets in ways that can be therapeutic. For example, novel pyrazoles have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities, through in silico, in vitro, and cytotoxicity validations (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Such studies highlight the importance of these compounds in the development of new therapeutic agents.
Antiviral Drug Discovery
The compound's structural features, particularly the presence of fluorine, are of interest in the context of antiviral drug discovery. Fluorinated compounds have been a focal point in developing treatments for various viral infections, demonstrating the potential of this compound derivatives in this field. The exploration of these compounds encompasses a broad spectrum of activities, including their use in the synthesis of new molecules with potential antiviral properties (De Clercq, 2009).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-7-prop-2-ynylsulfanylpyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4S/c1-4-9-23-17-16-14(15(11(2)3)20-21-17)10-19-22(16)13-7-5-12(18)6-8-13/h1,5-8,10-11H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMGJQVLSQERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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